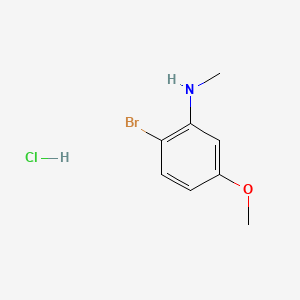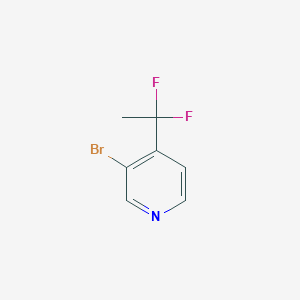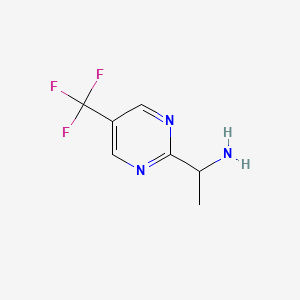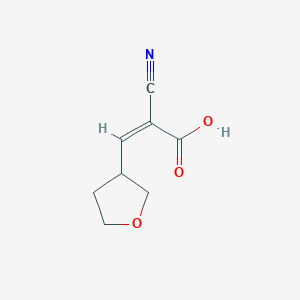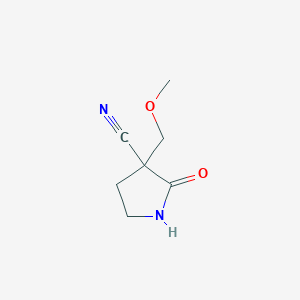
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of pyridine, featuring an oxolane ring attached to the pyridine nucleus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride typically involves the reaction of 2-chloropyridine with oxolane-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
科学的研究の応用
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The oxolane ring and pyridine nucleus play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(Oxolan-3-yloxy)pyridin-3-amine: Similar structure but with the oxolane ring attached to the 3-position of the pyridine nucleus.
[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine: Features a methanamine group instead of an amine group.
Uniqueness
2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
2-(oxolan-3-yloxy)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8;/h1,3,5,8H,2,4,6H2,(H2,10,11);1H |
InChIキー |
CDZWRFYJANUZST-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2=NC=CC(=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
